molecular formula C8H4BrF3O B124021 4'-Bromo-2,2,2-trifluoroacetophenone CAS No. 16184-89-7

4'-Bromo-2,2,2-trifluoroacetophenone

Cat. No.: B124021
CAS No.: 16184-89-7
M. Wt: 253.02 g/mol
InChI Key: IHGSAQHSAGRWNI-UHFFFAOYSA-N
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Description

4’-Bromo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, where the acetyl group is substituted with a trifluoromethyl group and a bromine atom is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-2,2,2-trifluoroacetophenone can be synthesized through the bromination of 2,2,2-trifluoroacetophenone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2,2,2-trifluoroacetophenone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Bromo-2,2,2-trifluoroacetophenone is used in scientific research for various applications:

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Chloro-2,2,2-trifluoroacetophenone
  • 4’-(Trifluoromethyl)acetophenone
  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 2,2,2,4’-Tetrafluoroacetophenone

Comparison: 4’-Bromo-2,2,2-trifluoroacetophenone is unique due to the presence of both the bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the trifluoromethyl group increases its stability and lipophilicity. Compared to its analogs, this compound exhibits a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSAQHSAGRWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345342
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16184-89-7
Record name 4′-Bromo-2,2,2-trifluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16184-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-2,2,2-trifluoroacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6.88 g (0.027 mol) of 2,2,2-trifluoro-1-(4-bromophenyl)ethanol and 0.46 g (0.00135 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 16.6 ml (0.032 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 6 hours during which the reaction temperature rises to 28° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.5 mbar, 90°-110° C. bath temperature), 4.13 g (60.4% of theory) of 4-trifluoroacetylbromobenzene are obtained. nD20 : 1.5112.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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